molecular formula C45H54Cl2O4 B12001220 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate

2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate

Cat. No.: B12001220
M. Wt: 729.8 g/mol
InChI Key: WBZWNJUFXZIKIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the necessary functional groups . The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate include other chlorinated phenyl derivatives and compounds with tert-butyl groups. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture . The uniqueness of this compound lies in its combination of chlorinated phenyl rings and multiple tert-butyl groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C45H54Cl2O4

Molecular Weight

729.8 g/mol

IUPAC Name

[2-chloro-4-[2-[3-chloro-4-(3,5-ditert-butylbenzoyl)oxyphenyl]propan-2-yl]phenyl] 3,5-ditert-butylbenzoate

InChI

InChI=1S/C45H54Cl2O4/c1-41(2,3)31-19-27(20-32(23-31)42(4,5)6)39(48)50-37-17-15-29(25-35(37)46)45(13,14)30-16-18-38(36(47)26-30)51-40(49)28-21-33(43(7,8)9)24-34(22-28)44(10,11)12/h15-26H,1-14H3

InChI Key

WBZWNJUFXZIKIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(C)(C)C3=CC(=C(C=C3)OC(=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)Cl)Cl)C(C)(C)C

Origin of Product

United States

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